molecular formula C13H25NO2 B11167308 3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide

3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide

Cat. No.: B11167308
M. Wt: 227.34 g/mol
InChI Key: TYPMICUIGHZVGN-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a cyclohexyl group and a methoxypropan-2-yl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide typically involves the reaction of cyclohexylamine with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then reacted with propanoyl chloride to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

3-cyclohexyl-N-(1-methoxypropan-2-yl)propanamide

InChI

InChI=1S/C13H25NO2/c1-11(10-16-2)14-13(15)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3,(H,14,15)

InChI Key

TYPMICUIGHZVGN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)CCC1CCCCC1

Origin of Product

United States

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